4-Benzyloxy-2-iodo-1-methylbenzene
Overview
Description
4-Benzyloxy-2-iodo-1-methylbenzene is an organic compound with the molecular formula C14H13IO. It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group at the fourth position, an iodine atom at the second position, and a methyl group at the first position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-2-iodo-1-methylbenzene typically involves several steps:
Bromination: The starting material, 4-benzyloxy-1-methylbenzene, undergoes bromination to introduce a bromine atom at the second position.
Halogen Exchange Reaction: The brominated intermediate is then subjected to a halogen exchange reaction, where the bromine atom is replaced with an iodine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to improve yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-2-iodo-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts, such as palladium(II) acetate (Pd(OAc)2), and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Benzyloxy-2-iodo-1-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmaceutical applications due to their biological activity.
Material Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-2-iodo-1-methylbenzene in chemical reactions involves the activation of the iodine atom, which acts as a leaving group. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the iodine, resulting in the displacement of the iodine atom. In coupling reactions, the iodine atom participates in the oxidative addition step, forming a palladium-aryl intermediate that undergoes transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-2-bromo-1-methylbenzene: Similar structure but with a bromine atom instead of iodine.
4-Benzyloxy-2-chloro-1-methylbenzene: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
4-Benzyloxy-2-iodo-1-methylbenzene is unique due to the presence of the iodine atom, which makes it more reactive in substitution and coupling reactions compared to its bromo and chloro counterparts. The larger atomic radius and lower bond dissociation energy of the carbon-iodine bond facilitate these reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-iodo-1-methyl-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHGZONDUQEPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275916 | |
Record name | 2-Iodo-1-methyl-4-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052647-33-2 | |
Record name | 2-Iodo-1-methyl-4-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052647-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-1-methyl-4-(phenylmethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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